REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]([C:12]([NH2:14])=[O:13])=[CH:10][S:9][C:8]=2[CH:15]=1)([O-])=O.[NH2:16]C1C=C2C(C(C(N(C(OC(C)(C)C)=O)C)=O)=CN2C(OC(C)(C)C)=O)=CC=1>>[NH2:16][C:5]1[CH:4]=[CH:15][C:8]2[S:9][CH:10]=[C:11]([C:12]([NH2:14])=[O:13])[C:7]=2[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(SC=C2C(=O)N)C1
|
Name
|
5-nitro-benzo[b]thiophene-3-carboxylic acid-amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C(=CN(C2=C1)C(=O)OC(C)(C)C)C(=O)N(C)C(=O)OC(C)(C)C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Example XI ( 42 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(SC=C2C(=O)N)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |